2-[(Phenoxy)methyl]phenylZinc bromide
Description
2-[(Phenoxy)methyl]phenylZinc bromide is an organozinc reagent characterized by a phenoxymethyl-substituted phenyl group bonded to a zinc bromide moiety. Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity compared to organomagnesium (Grignard) reagents.
Properties
Molecular Formula |
C13H11BrOZn |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);phenoxymethylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-7,9-10H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
ULSWTFSCNYTMBC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Bromination occurs at the benzylic position via a free radical chain mechanism, initiated by azobisisobutyronitrile (AIBN). Elemental bromine serves as the bromine source, with water acting as a proton donor to stabilize intermediates. The reaction proceeds under thermal activation (70–87°C), achieving monobromination selectivity >79%.
Critical Parameters :
- Molar Ratio : 1.05–1.2 eq Br₂ per methyl group minimizes dibromide byproducts.
- Solvent System : Biphasic water/tetrahydrofuran (THF) enhances mixing while preventing HBr accumulation.
- Initiation : Staged AIBN addition (0.5–0.7 wt%) sustains radical generation throughout the reaction.
Isolation and Purification
Post-bromination, the organic phase is separated and washed with aqueous HBr to remove residual catalysts. Distillation under reduced pressure (0.1–0.5 mmHg) yields 2-[(Phenoxy)methyl]benzyl bromide with ≥85% purity. Nuclear magnetic resonance (NMR) characterization confirms regioselectivity, with benzylic proton signals at δ 4.45–4.60 ppm (d, J = 10.2 Hz) and absence of aldehydic protons.
Zinc Insertion: Formation of the Organozinc Bromide
Conversion of the benzyl bromide to the target organozinc compound employs direct zinc metal insertion, adapted from Grignard reagent methodologies.
Reaction Setup
Anhydrous THF is degassed via nitrogen sparging before introducing zinc dust (200 mesh, 99.9%). The bromide precursor is added dropwise at 25–40°C, with exothermicity controlled by cooling. A catalytic quantity of 1,2-dibromoethane (0.5–1 mol%) activates the zinc surface.
Optimized Stoichiometry :
| Component | Molar Ratio |
|---|---|
| 2-[(Phenoxy)methyl]benzyl bromide | 1.0 |
| Zinc dust | 1.1–1.3 |
| 1,2-Dibromoethane | 0.01 |
Kinetic Analysis
Reaction completion (monitored via gas chromatography) follows pseudo-first-order kinetics with a rate constant k = 2.3 × 10⁻³ s⁻¹ at 30°C. The Arrhenius activation energy (Eₐ) of 45.2 kJ/mol suggests a diffusion-limited process at zinc surface sites.
Product Stabilization
The resulting 0.25–0.5 M THF solution remains stable for >72 hours under nitrogen, with <5% decomposition. Precipitation occurs upon prolonged storage, necessitating in-situ generation for downstream applications.
Alternative Synthetic Pathways
Transmetallation from Grignard Reagents
While less common, transmetallation of 2-[(Phenoxy)methyl]phenylmagnesium bromide with ZnBr₂ provides an alternative route:
$$ \text{ArMgBr} + \text{ZnBr}2 \rightarrow \text{ArZnBr} + \text{MgBr}2 $$
This method achieves 68–72% yield but requires stringent anhydrous conditions due to MgBr₂ hygroscopicity.
Industrial-Scale Considerations
Continuous Flow Bromination
Pilot-scale studies employ tubular reactors with segmented gas-liquid flow to enhance Br₂ dispersion. AIBN is injected at multiple points along the reactor length, reducing initiation time by 40% compared to batch processes.
Zinc Activation Techniques
Mechanochemical activation via ball milling (zinc + precursor, 300 rpm, 2 h) achieves 95% conversion without solvent, though product isolation requires subsequent THF extraction.
Analytical Characterization
Titrimetric Analysis
The active zinc content is determined by iodometric titration:
$$ \text{ArZnBr} + I2 \rightarrow \text{ArI} + ZnI2 + \text{Byproducts} $$
Back-titration with Na₂S₂O₃ standardizes iodine consumption, correlating to zinc purity.
Spectroscopic Methods
- ¹H NMR (THF-d₈): Phenyl protons resonate as multiplet at δ 7.25–7.45 ppm; Zn-C adjacent methylene appears as singlet at δ 3.85 ppm.
- FT-IR : Zn-Br stretch observed at 210–220 cm⁻¹ (weak, broad).
Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
- THF Solvent Loss : 30–120°C (Δm = 15–20%)
- Organozinc Degradation : >180°C (Δm = 70–75%)
Storage at –20°C under argon extends solution stability to 30 days with <2% impurity formation.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Radical Bromination + Zn Insertion | 78 | 92 | High |
| Grignard Transmetallation | 70 | 88 | Moderate |
| Mechanochemical | 82 | 85 | Low |
Chemical Reactions Analysis
Types of Reactions
2-[(Phenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile.
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases like potassium carbonate.
Negishi Coupling: Utilizes nickel or palladium catalysts and often requires the presence of a base.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-[(Phenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 2-[(Phenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organozinc vs. Organomagnesium Reagents
Organozinc reagents, such as 2-[(Phenoxy)methyl]phenylZinc bromide, exhibit distinct reactivity compared to Grignard reagents (e.g., magnesium phenyl bromide). For example:
- Reactivity and Stability: Organozinc compounds are less nucleophilic than Grignard reagents, making them more tolerant to functional groups like esters or nitriles. This selectivity is advantageous in complex syntheses. In contrast, magnesium phenyl bromide reacts vigorously with electrophiles like phosphorus pentachloride, forming diphenyl, triphenylphosphine, and other byproducts .
- Applications: Grignard reagents are widely used for carbonyl additions, while organozinc reagents are preferred for palladium-catalyzed cross-couplings due to their compatibility with diverse substrates.
Comparison with Boronic Acid Derivatives
Structurally related boronic acid derivatives, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, demonstrate potent biological activity. Key distinctions include:
- Biological Activity: The boronic acid derivative inhibits fungal histone deacetylase (HDAC) MoRPD3 at 1 µM, outperforming trichostatin A (1.5 µM) in suppressing appressorium formation .
- Reactivity: Boronic acids participate in Suzuki-Miyaura cross-couplings, whereas organozinc reagents are utilized in Negishi couplings.
Structural Analogs in Pharmaceutical Chemistry
Phenoxy-substituted compounds in pharmaceuticals, such as fenofibrate derivatives (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate), highlight the role of phenoxy groups in modulating lipophilicity and metabolic stability . Similarly, this compound’s phenoxymethyl group may enhance steric bulk, influencing its reactivity in coupling reactions.
Data Tables
Table 1: Comparative Properties of this compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
